molecular formula C10H14N2O B2944826 N-(2-aminoethyl)-2-phenylacetamide CAS No. 15070-17-4

N-(2-aminoethyl)-2-phenylacetamide

Cat. No.: B2944826
CAS No.: 15070-17-4
M. Wt: 178.235
InChI Key: ZIMOHSZCIYGHAR-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-phenylacetamide is an organic compound that features an amide functional group attached to a phenyl ring and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with ethylenediamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. A common method involves the use of coupling reagents such as carbodiimides to activate the carboxylic acid group, followed by the addition of ethylenediamine .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-aminoethyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds with biological molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-2-phenylacetamide is unique due to its specific combination of an amide group, a phenyl ring, and an aminoethyl side chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

N-(2-aminoethyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMOHSZCIYGHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The procedure of Example IX was repeated in all essential details to produce the above compound, except that equivalent amounts of ethylenediamine and ethyl phenylacetate were substituted for 1,2-diamino-2-methylpropane and ethyl acetate, respectively. The product, which was identified by NMR and IR spectroscopy, had a melting point of 37°-38° C.
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